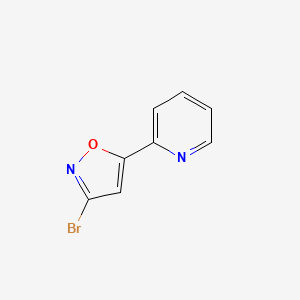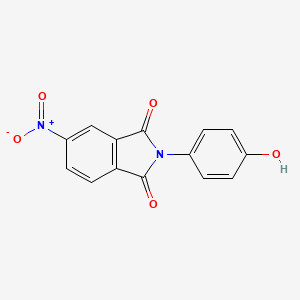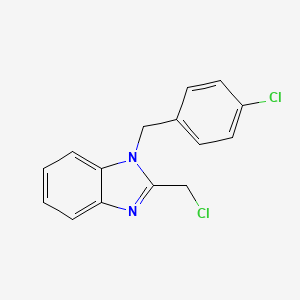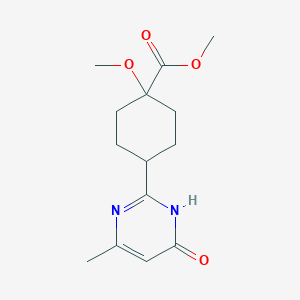![molecular formula C11H9BrN2O3 B11715328 Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate: is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and functional groups such as a bromine atom, an oxo group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyridazine derivative followed by esterification. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative .
Scientific Research Applications
Chemistry: Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown activity against various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-6-carboxylate
- Ethyl 5-chloro-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate
- Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxamide
Comparison: Compared to similar compounds, Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate is unique due to the presence of the bromine atom at the 5-position and the ethyl ester group at the 7-position. These functional groups contribute to its distinct chemical reactivity and biological activity. The bromine atom makes it more reactive in substitution reactions, while the ethyl ester group enhances its solubility and bioavailability .
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 5-bromo-8-oxopyrido[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-6-8(12)9-4-3-5-13-14(9)10(7)15/h3-6H,2H2,1H3 |
InChI Key |
DXMAJAQCHHZDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=NN2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)




![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)







![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
